N-phenylcyclopropanecarboxamide
Overview
Description
N-phenylcyclopropanecarboxamide is an organic compound with the molecular formula C10H11NO It consists of a cyclopropane ring attached to a phenyl group and a carboxamide group
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: One common method involves the cyclopropanation of phenylacetic acid derivatives using reagents like diazomethane or Simmons-Smith reagents.
Amide Formation: The carboxamide group can be introduced through the reaction of cyclopropanecarboxylic acid with aniline under dehydration conditions.
Industrial Production Methods: Industrial production typically involves optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong nucleophiles and appropriate solvents are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropanecarboxylic acid or phenylacetic acid derivatives.
Reduction: Cyclopropanecarboxylamine.
Substitution: Various substituted cyclopropanecarboxamides.
Mechanism of Action
Target of Action
N-phenylcyclopropanecarboxamide has been found to interact with multiple targets. One of its primary targets is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases . Another target of this compound is the orexin 1 and orexin 2 receptors . These receptors are involved in the regulation of feeding behavior and sleep-wakefulness cycle .
Mode of Action
This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is controlled by a two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . This compound also acts as an antagonist of orexin 1 and orexin 2 receptors , thereby affecting the regulation of feeding behavior and sleep-wakefulness cycle .
Biochemical Pathways
Given its targets, it can be inferred that it affects theinflammatory pathways mediated by the NLRP3 inflammasome and the neurotransmission pathways regulated by the orexin receptors .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of this compound .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound could potentially lead to a decrease in the production of proinflammatory factors, thereby mitigating inflammatory responses . On the other hand, antagonism of the orexin receptors could affect feeding behavior and sleep-wakefulness cycle .
Biochemical Analysis
Biochemical Properties
N-phenylcyclopropanecarboxamide has shown to have a strong and slow binding activity to inhibit Escherichia coli ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, making this compound a potential inhibitor for this pathway .
Cellular Effects
The effects of this compound on cellular processes are primarily through its inhibitory action on the enzyme ketol-acid reductoisomerase. This can potentially affect the synthesis of branched-chain amino acids in cells, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme ketol-acid reductoisomerase, inhibiting its activity . This interaction can lead to changes in the metabolic pathways within the cell, particularly those involving the synthesis of branched-chain amino acids .
Metabolic Pathways
This compound interacts with the enzyme ketol-acid reductoisomerase, which is involved in the metabolic pathway of branched-chain amino acid synthesis . The inhibition of this enzyme can potentially affect the levels of these amino acids within the cell .
Scientific Research Applications
N-phenylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Its unique properties make it useful in the synthesis of materials and chemicals.
Comparison with Similar Compounds
N-methyl-N-phenylcyclopropanecarboxamide
Cyclopropylfentanyl
Cyclopropanecarboxylic acid derivatives
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Properties
IUPAC Name |
N-phenylcyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHYJSATRBHPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-52-6 | |
Record name | N-phenylcyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What are the structural characteristics of 1-Benzoyl-N-phenylcyclopropanecarboxamide?
A1: 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a distinct V-shaped conformation in its crystal structure. This conformation arises from a dihedral angle of 88.7° between its two benzene rings. [] The molecule is linked together in the crystal structure through N—H⋯O hydrogen bonds, forming dimers around centers of inversion. []
Q2: How do derivatives of N-phenylcyclopropanecarboxamide interact with the Chemoattractant Receptor-Homologous Molecule Expressed on T Helper 2 Cells (CRTH2) receptor, and what are the downstream effects of this interaction?
A2: Compounds like (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117) and (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide (K604) act as potent and selective antagonists for the human CRTH2 receptor. [] These derivatives bind to CRTH2 and competitively inhibit the binding of its natural ligand, Prostaglandin D2 (PGD2). This antagonism effectively blocks PGD2-induced signaling through CRTH2, leading to the inhibition of downstream effects such as calcium influx and chemotaxis in cells expressing this receptor, particularly eosinophils. [] This inhibition of eosinophil migration has potential implications for the development of new therapeutic strategies for allergic diseases. []
Q3: Why was cyclopropyl fentanyl temporarily placed in Schedule I of the Controlled Substances Act?
A3: The synthetic opioid, -(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide (cyclopropyl fentanyl), along with its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, was temporarily placed in Schedule I of the Controlled Substances Act due to an imminent hazard it posed to public safety. [] This scheduling, enacted by the Administrator of the Drug Enforcement Administration, aimed to mitigate risks associated with the substance by imposing strict regulatory controls and sanctions on its handling. []
Q4: Are there any known applications of this compound derivatives in the context of DNA damage?
A4: While specific research on this compound and its direct influence on DNA damage is limited within the provided context, a study explores the synthesis of furoquinoline and its effects on radical-induced DNA oxidation. [, ] Although the connection to this compound is not explicitly stated, this research highlights the potential relevance of similar compounds in understanding DNA damage and protection mechanisms.
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